Acetyl-hirudin(54-65)(sulfated)

Übersicht

Beschreibung

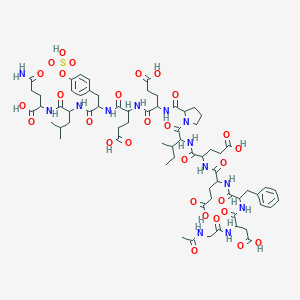

Acetyl-hirudin(54-65)(sulfated) is a complex peptide compound with a molecular formula of C68H95N13O29S and a molecular weight of 1590.6 g/mol. This compound is notable for its intricate structure, which includes multiple glutamyl residues and a sulfotyrosyl group, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl-hirudin(54-65)(sulfated) involves a series of peptide coupling reactions. The process typically starts with the protection of amino groups using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl). The protected amino acids are then sequentially coupled using coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). After the assembly of the peptide chain, the protecting groups are removed, and the peptide is purified using techniques such as HPLC (high-performance liquid chromatography).

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) due to its efficiency in handling long peptide chains. SPPS allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. This method is advantageous for producing peptides with high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Acetyl-hirudin(54-65)(sulfated) can undergo various chemical reactions, including:

Oxidation: The sulfotyrosyl group can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Coupling reagents like HATU or EDC in the presence of a base such as N-methylmorpholine (NMM).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfotyrosyl group can yield sulfonic acid derivatives, while reduction can result in the cleavage of disulfide bonds.

Wissenschaftliche Forschungsanwendungen

Acetyl-hirudin(54-65)(sulfated) has several scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

Industry: Utilized in the production of specialized peptides for research and development purposes.

Wirkmechanismus

The mechanism of action of Acetyl-hirudin(54-65)(sulfated) involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfotyrosyl group can mimic phosphorylated tyrosine residues, allowing the peptide to modulate signaling pathways by binding to phosphotyrosine-binding domains. This interaction can influence various cellular processes, including cell growth, differentiation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Acetylglycyl-alpha-aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyl-O-phosphotyrosylleucylglutamine: Similar structure but with a phosphotyrosyl group instead of a sulfotyrosyl group.

N-Acetylglycyl-alpha-aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyl-O-sulfotyrosylleucylglutamic acid: Similar structure but with an additional glutamic acid residue.

Uniqueness

The presence of the sulfotyrosyl group in Acetyl-hirudin(54-65)(sulfated) distinguishes it from other peptides, as this modification can significantly alter its biochemical properties and interactions with molecular targets.

Biologische Aktivität

Acetyl-hirudin(54-65)(sulfated) is a biologically active peptide derived from hirudin, a potent thrombin inhibitor found in the saliva of the medicinal leech Hirudo medicinalis. This compound has garnered attention for its anticoagulant properties and potential therapeutic applications. This article reviews the biological activity of Acetyl-hirudin(54-65)(sulfated), supported by research findings, case studies, and data tables.

Structure and Properties

Acetyl-hirudin(54-65)(sulfated) is characterized by its specific amino acid sequence, which contributes to its biological function. The sulfation of the tyrosine residue enhances its binding affinity to thrombin, a key enzyme in the coagulation cascade. The molecular formula is with a molecular weight of approximately 1491.53 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C₆₄H₉₀N₁₂O₂₇S |

| Molecular Weight | 1491.53 g/mol |

| CAS Number | 109528-50-9 |

| Purity | >96% |

| Storage Conditions | -20 °C or below |

Acetyl-hirudin(54-65)(sulfated) primarily acts as a thrombin inhibitor by binding to exosite I on the thrombin molecule. This binding prevents thrombin from activating clotting factors, thereby inhibiting the coagulation process. Research indicates that the last five amino acids of hirudin are critical for its inhibitory activity, emphasizing the importance of structural integrity in its function .

Anticoagulant Effects

The anticoagulant properties of Acetyl-hirudin(54-65)(sulfated) have been extensively studied. In vitro assays demonstrate that this peptide effectively inhibits thrombin activity, leading to reduced fibrin formation. Studies indicate that Acetyl-hirudin(54-65)(sulfated) can inhibit thrombin-mediated activation of factor V, which is crucial for blood coagulation .

Case Studies

- Thrombin Binding Studies : A study utilized fluorescence titration to assess the binding affinity of Acetyl-hirudin(54-65)(sulfated) to thrombin. The results indicated a strong interaction with a dissociation constant () of approximately 170 ± 7 μM, confirming its efficacy as a thrombin inhibitor .

- In Vivo Models : In animal models, Acetyl-hirudin(54-65)(sulfated) demonstrated reduced fibrin deposition in tissues such as the liver and kidney, supporting its potential use in preventing thrombosis in clinical settings .

Comparative Analysis

The biological activity of Acetyl-hirudin(54-65)(sulfated) can be compared with other anticoagulants:

| Anticoagulant | Mechanism | Clinical Applications |

|---|---|---|

| Acetyl-hirudin(54-65)(sulfated) | Thrombin inhibition | Thrombosis prevention |

| Heparin | Factor Xa and thrombin inhibition | Anticoagulation therapy |

| Warfarin | Vitamin K antagonist | Long-term anticoagulation |

Eigenschaften

IUPAC Name |

2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[(2-acetamidoacetyl)amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-amino-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H95N13O29S/c1-6-35(4)57(80-61(98)43(22-27-55(91)92)73-58(95)40(19-24-52(85)86)74-63(100)46(30-37-11-8-7-9-12-37)79-65(102)48(32-56(93)94)71-51(84)33-70-36(5)82)67(104)81-28-10-13-49(81)66(103)75-42(21-26-54(89)90)59(96)72-41(20-25-53(87)88)60(97)78-47(31-38-14-16-39(17-15-38)110-111(107,108)109)64(101)77-45(29-34(2)3)62(99)76-44(68(105)106)18-23-50(69)83/h7-9,11-12,14-17,34-35,40-49,57H,6,10,13,18-33H2,1-5H3,(H2,69,83)(H,70,82)(H,71,84)(H,72,96)(H,73,95)(H,74,100)(H,75,103)(H,76,99)(H,77,101)(H,78,97)(H,79,102)(H,80,98)(H,85,86)(H,87,88)(H,89,90)(H,91,92)(H,93,94)(H,105,106)(H,107,108,109) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYECDVVWKGPHGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H95N13O29S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583179 | |

| Record name | N-Acetylglycyl-alpha-aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyl-O-sulfotyrosylleucylglutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1590.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125441-00-1 | |

| Record name | N-Acetylglycyl-alpha-aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyl-O-sulfotyrosylleucylglutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.